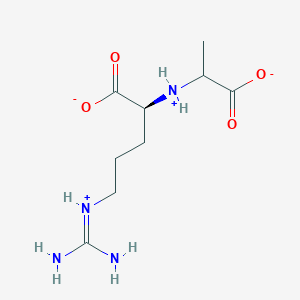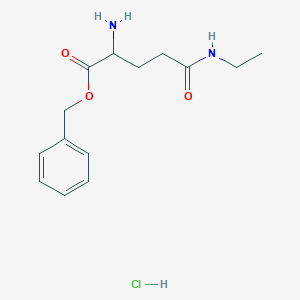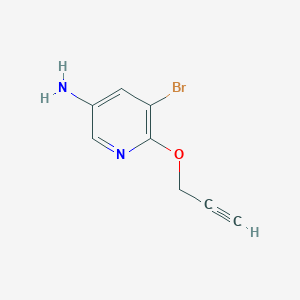
3-Amino-5-bromo-6-(2-propynyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-6-(2-propynyloxy)pyridine: is a heterocyclic organic compound with the molecular formula C8H7BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a propynyloxy group at the 6-position. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine typically involves the following steps:
Bromination: Starting with 3-amino-6-hydroxypyridine, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Coupling Reactions: The bromine atom at the 5-position makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or dioxane.
Nucleophilic Substitution: Various nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Coupling Products: Formation of biaryl or heteroaryl compounds.
Substitution Products: Derivatives with different substituents at the 3-position.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex organic molecules and heterocycles.
Catalysis: Acts as a ligand or intermediate in catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the amino, bromine, and propynyloxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application or reaction in which the compound is used .
Comparison with Similar Compounds
- 3-Amino-5-bromo-2-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-6-bromopyridine
Comparison:
- Structural Differences: The presence of different substituents at various positions on the pyridine ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-6-prop-2-ynoxypyridin-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h1,4-5H,3,10H2 |
InChI Key |
VTNAIEOTJOKAGK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



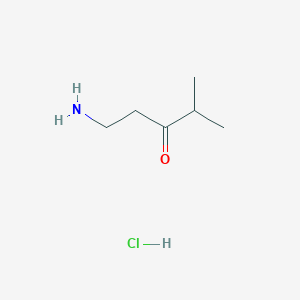
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)
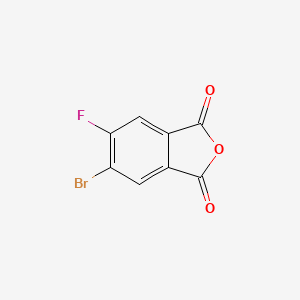
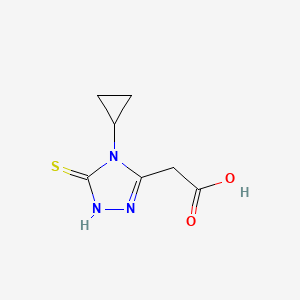
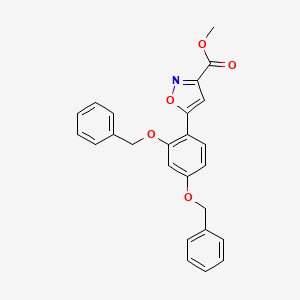
![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)
